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2,2-Difluoro-2-(2-fluorophenyl)acetonitrile
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Overview
Description
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring, making it a highly reactive and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with difluorocarbene precursors. One common method includes the use of difluoromethylating agents such as trimethylsilyl difluoromethyl sulfone under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Common Reagents and Conditions:
Substitution: Typical reagents include alkali metal fluorides and tetrabutylammonium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution: Formation of substituted nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is unique due to the position of the fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications in research and industry .
Biological Activity
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in drug design often enhances pharmacokinetic properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes two fluorine atoms attached to a carbon adjacent to a nitrile group, which is further connected to a 2-fluorophenyl ring. This configuration can influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The difluoro and nitrile groups facilitate specific binding interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activities due to its structural similarities with known ligands.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluorinated compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain fluorinated derivatives demonstrated higher potency than traditional antibiotics.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | < 10 µg/mL |
Similar Fluorinated Compounds | S. pneumoniae | < 5 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate a promising therapeutic index.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15 | >10 |
HepG2 | 20 | >8 |
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various fluorinated compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability in treated groups compared to controls.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific kinases involved in cancer proliferation. Molecular docking studies suggested strong binding affinity, indicating that it could serve as a lead compound for developing kinase inhibitors.
Properties
Molecular Formula |
C8H4F3N |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
InChI Key |
YNDXGFAYAOCVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)(F)F)F |
Origin of Product |
United States |
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